molecular formula C6H8N2O2 B12871342 (6R,7S)-6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-6,7-diol

(6R,7S)-6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-6,7-diol

Cat. No.: B12871342
M. Wt: 140.14 g/mol
InChI Key: JDEKDYIKCPXPOK-RITPCOANSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6R,7S)-6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-6,7-diol is a complex organic compound with a unique structure that includes a fused pyrroloimidazole ring system. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6R,7S)-6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-6,7-diol typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable amine and an aldehyde, the intermediate imine can be cyclized to form the pyrroloimidazole core. The diol functionality can be introduced through subsequent oxidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The choice of solvents, temperature, and pressure conditions are critical factors in scaling up the synthesis for industrial applications.

Chemical Reactions Analysis

Types of Reactions

(6R,7S)-6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-6,7-diol can undergo various chemical reactions, including:

    Oxidation: The diol groups can be oxidized to form diketones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the diol groups to alcohols or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as halogens, acids, or bases under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the diol groups can yield diketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the molecule, leading to a wide range of derivatives.

Scientific Research Applications

(6R,7S)-6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-6,7-diol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s potential biological activities make it a candidate for studies in enzymology and molecular biology.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: Its unique chemical properties may find applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which (6R,7S)-6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-6,7-diol exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (6R,7S)-6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-6,7-diol include other pyrroloimidazole derivatives and related heterocyclic compounds. Examples include:

  • Pyrrolo[2,1-c][1,4]benzodiazepines
  • Pyrrolo[2,1-c][1,4]oxazepines
  • Pyrrolo[2,1-c][1,4]thiazepines

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the presence of the diol functionality. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C6H8N2O2

Molecular Weight

140.14 g/mol

IUPAC Name

(6R,7S)-6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-6,7-diol

InChI

InChI=1S/C6H8N2O2/c9-5-2-8-3-7-1-4(8)6(5)10/h1,3,5-6,9-10H,2H2/t5-,6+/m1/s1

InChI Key

JDEKDYIKCPXPOK-RITPCOANSA-N

Isomeric SMILES

C1[C@H]([C@H](C2=CN=CN21)O)O

Canonical SMILES

C1C(C(C2=CN=CN21)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.